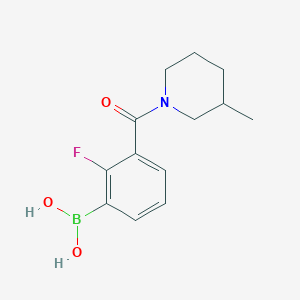

2-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid

Description

2-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid is a boronic acid derivative featuring a benzene ring substituted with a fluorine atom at position 2 and a 3-methylpiperidine carboxamide group at position 2. The boronic acid (-B(OH)₂) moiety enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds . The 3-methylpiperidinylcarbonyl group introduces steric and electronic effects that influence reactivity, solubility, and biological interactions. This compound is likely utilized in pharmaceutical research, particularly in kinase inhibition or as a precursor for positron emission tomography (PET) tracers, given the structural similarity to radiolabeled amino acids (e.g., [18F]FACBC) described in .

Properties

Molecular Formula |

C13H17BFNO3 |

|---|---|

Molecular Weight |

265.09 g/mol |

IUPAC Name |

[2-fluoro-3-(3-methylpiperidine-1-carbonyl)phenyl]boronic acid |

InChI |

InChI=1S/C13H17BFNO3/c1-9-4-3-7-16(8-9)13(17)10-5-2-6-11(12(10)15)14(18)19/h2,5-6,9,18-19H,3-4,7-8H2,1H3 |

InChI Key |

GEVKMKYDCVLEAB-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C(=CC=C1)C(=O)N2CCCC(C2)C)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid typically involves the reaction of 2-fluorobenzoic acid with 3-methylpiperidine and subsequent borylation. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid primarily undergoes Suzuki–Miyaura coupling reactions. These reactions involve the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide .

Common Reagents and Conditions

The common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol. The reaction conditions are typically mild, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid in Suzuki–Miyaura coupling involves the transmetalation of the boronic acid to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the aryl or vinyl halide substrate .

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

Several analogs differ in the placement of the piperidinylcarbonyl group on the benzene ring:

- 2-Fluoro-4-(1-piperidinylcarbonyl)benzeneboronic acid (H55997): The piperidinylcarbonyl group is at position 4 instead of 3.

- 2-Fluoro-5-(1-piperidinylcarbonyl)benzeneboronic acid (H52680) : The substituent at position 5 may reduce steric hindrance compared to the 3-position, enhancing reactivity with bulky coupling partners .

Table 1: Positional Isomers of Piperidinylcarbonyl-Substituted Benzeneboronic Acids

| Compound ID | Substituent Position | Purity | Molecular Weight (g/mol) | Source |

|---|---|---|---|---|

| H56934 (Non-methyl) | 3 | 97% | ~265.1 (estimated) | Alfa () |

| H55997 | 4 | 97% | ~265.1 | Alfa () |

| H52680 | 5 | 97% | ~265.1 | Alfa () |

Substituent Modifications: Piperidine vs. Morpholine and Benzylcarbamoyl

- Morpholinyl Analogs: {2-Fluoro-3-[(morpholin-4-yl)carbonyl]phenyl}boronic acid (BB-5206): Replacing piperidine with morpholine introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity. This may enhance aqueous solubility but reduce membrane permeability .

Benzylcarbamoyl Derivatives :

Table 2: Substituent Modifications and Key Properties

| Compound ID | Substituent Type | Key Features | Potential Applications |

|---|---|---|---|

| Target Compound | 3-Methylpiperidinylcarbonyl | Balanced lipophilicity, steric bulk | Kinase inhibitors, PET tracers |

| BB-5206 | Morpholinylcarbonyl | Higher polarity | Water-soluble probes |

| H56219 | 3-Methylbenzylcarbamoyl | Aromatic lipophilicity | Enzyme inhibition studies |

Trifluoromethyl and Trifluoromethoxy Derivatives

Table 3: Fluorinated Benzeneboronic Acid Derivatives

| Compound | Substituent | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|

| Target Compound | 3-Methylpiperidinyl | ~279.2 (estimated) | Enzyme-targeting specificity |

| 2-Fluoro-3-CF₃ (CAS 157834-21-4) | -CF₃ | 207.92 | High metabolic stability |

| 2-Fluoro-3-OCF₃ (CAS 881402-25-1) | -OCF₃ | 238.0 (estimated) | Balanced reactivity/solubility |

Carbamoyl vs. Boronate Ester Functionality

- 4-(4-Carboxy-1-piperidinoyl)benzeneboronic acid: The carboxylic acid group introduces pH-dependent solubility, making it suitable for prodrug design or ion-exchange chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.